9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C27H37NO3 and a molecular weight of 423.59 g/mol . This compound is known for its unique structure, which combines a decyl chain, a hydroxyethyl group, and a fluorenylmethyl ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate typically involves the reaction of decylamine with 2-hydroxyethyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with 9H-fluoren-9-ylmethyl chloroformate to yield the final product . The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorenylmethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorenylmethyl esters.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorenylmethyl ester group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: Similar structure but with a methyl group instead of a decyl chain.
(9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate: Contains an additional ethoxy group.
Uniqueness
9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is unique due to its long decyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,26,29H,2-8,13,18-21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJILTKKYTDZGGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514172 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239088-19-8 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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